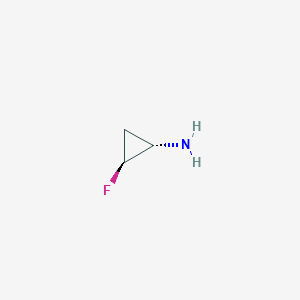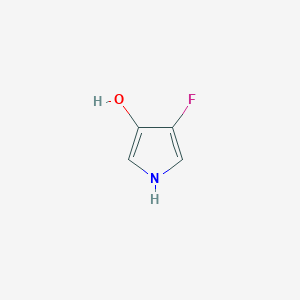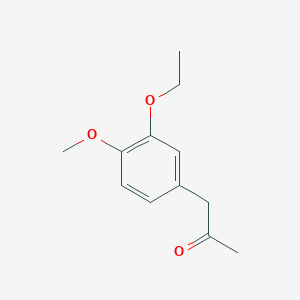
Methyl 2-methyl-5-phenylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-5-phenylpentanoate is an organic compound known for its applications in various fields, including the fragrance industry. It is a methyl ester derivative of 2-methyl-5-phenylpentanoic acid and is characterized by its pleasant scent, making it a valuable ingredient in perfumes and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-phenylpentanoate typically involves a multi-step process. One common method starts with the reaction of 5-phenylpentanoic acid with acetyl chloride and methanol to produce methyl 5-phenylpentanoate. This intermediate is then reacted with hexamethylphosphoramide, diisopropylamine, n-butyllithium, and methyl iodide in dried tetrahydrofuran to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts and optimized reaction conditions to maximize yield and purity. For instance, the aldol condensation of cinnamaldehyde and propanal followed by hydrogenation over ruthenium and nickel-supported catalysts is a method used to produce related compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-phenylpentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding acids or other oxidized products.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-methyl-5-phenylpentanoate has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential therapeutic properties and applications in drug development.
Industry: Beyond fragrances, it is used in the production of various fine chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-phenylpentanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenylpentanoate: A related ester with similar applications in fragrances and fine chemicals.
Methyl pentanoate: Known for its fruity odor and use in fragrances and plasticizers.
Uniqueness
Methyl 2-methyl-5-phenylpentanoate stands out due to its specific structural features, which confer unique properties such as its distinct scent and reactivity. These characteristics make it particularly valuable in specialized applications where other similar compounds may not perform as effectively .
Properties
IUPAC Name |
methyl 2-methyl-5-phenylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-11(13(14)15-2)7-6-10-12-8-4-3-5-9-12/h3-5,8-9,11H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPJDSBFSJSKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483409 |
Source


|
| Record name | Methyl 2-methyl-5-phenylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59339-36-5 |
Source


|
| Record name | Methyl 2-methyl-5-phenylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate](/img/structure/B11925221.png)




